molecular formula C₆H₂D₁₂N₂O₃ B1157446 N-Nitrosobis(2-hydroxypropyl)amine-d12

N-Nitrosobis(2-hydroxypropyl)amine-d12

Cat. No.: B1157446
M. Wt: 174.26
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Composition

N-Nitrosobis(2-hydroxypropyl)amine-d12 is a deuterated isotopologue of the parent compound N-nitrosobis(2-hydroxypropyl)amine (NBHPA). Its molecular formula is C₆H₂D₁₂N₂O₃ , with a molecular weight of 174.26 g/mol . The isotopic substitution occurs at all twelve hydrogen atoms within the two 2-hydroxypropyl groups, resulting in a perdeuterated structure. This is confirmed by mass spectrometry (MS) data showing a normalized isotopic distribution of 96.33% for the d₁₂ species , with minor contributions from lower deuterium variants (e.g., d₁₁: 3.18%, d₁₀: 0.06%).

In contrast, the non-deuterated analogue (NBHPA) has the formula C₆H₁₄N₂O₃ and a molecular weight of 162.19 g/mol . The isotopic purity of this compound is critical for applications in metabolic studies, where deuterium labeling minimizes interference from endogenous compounds during mass spectrometric detection.

Property This compound Non-Deuterated NBHPA
Molecular Formula C₆H₂D₁₂N₂O₃ C₆H₁₄N₂O₃
Molecular Weight (g/mol) 174.26 162.19
Isotopic Purity >95% d₁₂ N/A

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

The structure of this compound has been validated through ¹H NMR and high-resolution MS . In deuterated dimethyl sulfoxide (DMSO-d₆), the absence of proton signals in the 2-hydroxypropyl regions confirms complete deuteration. Residual non-deuterated protons, if present, account for <1% of the total signal intensity.

Mass spectral analysis reveals a base peak at m/z 174.26 , corresponding to the molecular ion [M]⁺. Fragmentation patterns include:

  • m/z 158.16 : Loss of a hydroxyl group (-OH) from one 2-hydroxypropyl moiety.
  • m/z 116.12 : Cleavage of the nitrosoimine bond (N-N=O).

Comparative MS/MS studies with non-deuterated NBHPA show a mass shift of +12 Da for the deuterated compound, consistent with the replacement of twelve protons with deuterium.

Comparative Analysis with Non-Deuterated Analogues

Deuteration alters the physicochemical properties of NBHPA-d12 compared to its non-deuterated counterpart:

  • Solubility : NBHPA-d12 exhibits slightly reduced solubility in polar solvents like methanol and DMSO due to the increased mass and altered hydrogen-bonding capacity.
  • Metabolic Stability : The C-D bond in NBHPA-d12 is stronger than the C-H bond in NBHPA, leading to slower metabolic oxidation. This property is leveraged in tracer studies to monitor metabolic pathways without significant isotope effects.
  • Carcinogenic Activity : In rodent models, NBHPA-d12 demonstrates lower carcinogenic potency than NBHPA, as deuterium substitution impedes enzymatic activation into reactive intermediates.

Synthons and Derivatives in Chemical Databases

This compound serves as a synthon for labeled derivatives in analytical and synthetic chemistry. Key examples include:

  • tert-Butyldimethylsilyl (t-BDMS) Ethers : Used to enhance volatility for gas chromatography-thermal energy analysis (GC-TEA). The t-BDMS derivative of NBHPA-d12 produces a characteristic ion at m/z 333.2030 .
  • Coordination Complexes : NBHPA-d12 forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are studied using isotope-edited NMR.

In databases such as PubChem and HMDB, NBHPA-d12 is cataloged under:

  • PubChem CID : 40828 (non-deuterated)
  • HMDB ID : HMDB0251355 (deuterated)

These entries include computational descriptors such as topological polar surface area (73.1 Ų) and heavy atom count (11) , which aid in predicting reactivity and bioavailability.

Properties

Molecular Formula

C₆H₂D₁₂N₂O₃

Molecular Weight

174.26

Synonyms

1,1’-(Nitrosoimino)bis-2-propanol-d12;  2,2’-Dihydroxydipropylnitrosamine-d12;  DHPN-d12;  Di(2-hydroxypropyl)nitrosamine-d12;  Diisopropanolnitrosamine-d12;  _x000B_N-Nitrosodiisopropanolamine-d12;  Nitrosobis(2-hydroxypropyl)amine-d12; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Carcinogenic Potency and Organotropism

ND2HPA-d12 and its analogs exhibit distinct carcinogenic profiles based on structural modifications (Table 1):

Table 1: Carcinogenic Profiles of ND2HPA-d12 and Key Analogs

Compound Name Structure Carcinogenic Potency Target Organs Key Mutations Metabolic Relationships
ND2HPA-d12 Bis(2-hydroxypropyl)nitrosamine Moderate Pancreas, Lung, Liver K-ras (G12V), APC, β-catenin Endogenous synthesis from Di-PA
N-Nitrosobis(2-oxopropyl)amine (BOP) Bis(2-oxopropyl)nitrosamine High Pancreas, Liver, Bile Duct K-ras (G12D) Metabolite of NDMM
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) Mixed hydroxy/oxo-propyl groups Intermediate Pancreas, Lung Ki-ras (G12D) Intermediate in BOP metabolism
N-Nitroso-2,6-dimethylmorpholine (NDMM) Cyclic morpholine derivative Low-Moderate Lung, Thyroid Not reported Precursor to ND2HPA, HPOP, BOP
N-Nitrosodiethanolamine (NDELA) Diethanolnitrosamine Low Liver, Nasal Cavity Not reported Forms more readily than ND2HPA
Key Findings:
  • Potency: BOP is the strongest carcinogen, inducing pancreatic and liver tumors at lower doses than ND2HPA. HPOP and NDMM show intermediate activity, while NDELA is less potent .
  • Organotropism: ND2HPA primarily targets the pancreas and lung, with liver involvement in rats . BOP and HPOP additionally induce bile duct tumors in hamsters . NDMM and NDELA show broader organotropism, affecting the thyroid and nasal cavity .
  • Species Specificity: BOP is highly active in hamsters but less so in rats, whereas ND2HPA shows consistent carcinogenicity across species .

Metabolic Activation and Mutagenicity

  • ND2HPA-d12 : Requires metabolic activation via cytochrome P450 enzymes, forming DNA adducts that drive mutations in K-ras (G12V), APC, and β-catenin genes in pancreatic and lung tumors .
  • BOP : Activated by pancreatic acinar cells into mutagenic intermediates, inducing K-ras (G12D) mutations. It is 20-fold more mutagenic than HPOP in V79 cell assays .
  • HPOP : Acts as a metabolic intermediate of BOP but exhibits weaker mutagenicity, suggesting alternative activation pathways .
  • NDMM: Metabolized into ND2HPA, HPOP, and BOP, linking its carcinogenicity to downstream intermediates .

Structural and Functional Relationships

  • Hydroxy vs. Oxo Groups : The 2-hydroxypropyl groups in ND2HPA reduce reactivity compared to BOP’s 2-oxopropyl groups, which facilitate stronger DNA alkylation .
  • Cyclic vs. Linear Structures: NDMM’s cyclic structure enhances metabolic stability, delaying carcinogen release, whereas linear analogs like BOP act more rapidly .

Q & A

Basic Question: What are the primary molecular mechanisms underlying the carcinogenicity of N-Nitrosobis(2-hydroxypropyl)amine (BHP) in rodent models?

Answer: BHP induces carcinogenicity via metabolic activation to alkylating agents that form DNA adducts, leading to mutations in oncogenes (e.g., Ki-ras) and tumor suppressor pathways. Key metabolites like N-Nitrosobis(2-oxopropyl)amine exhibit higher potency in liver and pancreatic carcinogenesis compared to BHP . Methodologically, studies employ polymerase chain reaction (PCR) sequencing to identify codon-specific mutations (e.g., G→A transitions in Ki-ras codon 12) and immunohistochemistry to track adduct formation .

Advanced Question: How should experimental designs be optimized to study BHP-induced pancreatic carcinogenesis in Syrian hamsters?

Answer: Optimal protocols include:

  • Dosing Regimens : Subcutaneous or intraperitoneal injections (e.g., 100 mg/kg BHP weekly) to target pancreatic ductal cells while minimizing hepatic metabolism .
  • Endpoint Analysis : Histopathological staging of acinar-to-ductal metaplasia and PCR-based detection of Ki-ras mutations at codon 12 .
  • Control Groups : Use of N-Nitrosobis(2-oxopropyl)amine as a positive control for comparative mutation profiling .

Basic Question: What metabolic pathways are involved in BHP activation, and how do they differ across tissues?

Answer: BHP undergoes hydroxylation via cytochrome P450 enzymes (e.g., CYP2E1) to form reactive intermediates like N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine, which alkylate DNA in target organs (lung, pancreas). Liver tissues primarily metabolize BHP into less carcinogenic amines, while pancreatic ductal cells retain reactive metabolites . Methodologies include in vitro microsomal assays and isotopic tracing (e.g., deuterated BHP-d12) to map metabolic flux .

Advanced Question: How can conflicting data on Ki-ras mutation frequencies in BHP-induced tumors be resolved?

Answer: Discrepancies arise from tumor heterogeneity, detection sensitivity, and staging. For example:

  • High Mutation Rates : PCR-direct sequencing in advanced adenocarcinomas (72% positivity in rat lung) .
  • Low Rates : Early-stage lesions or non-ductal tumors may lack Ki-ras activation due to alternative pathways (e.g., Smad2/4 mutations) .
    Resolution : Use single-cell sequencing or laser-capture microdissection to isolate tumor subpopulations .

Basic Question: What safety protocols are critical when handling BHP in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Impermeable gloves, safety goggles, and respirators to prevent dermal/airway exposure .
  • Waste Management : Neutralize spills with activated charcoal and dispose as hazardous nitrosamine waste .
  • Storage : Stabilize BHP-d12 in anhydrous solvents at -20°C to prevent degradation .

Advanced Question: How does VEGF overexpression correlate with BHP-induced lung carcinogenesis progression?

Answer: VEGF and its receptors (VEGFR-1/2) are upregulated in malignant adenocarcinomas and squamous cell carcinomas, promoting angiogenesis. Methods:

  • Immunohistochemistry : Strong VEGF positivity in 83% of rat lung adenocarcinomas .
  • Northern Blot : Quantify VEGF mRNA levels during tumor progression (e.g., 12-week BHP exposure followed by 8-week observation) .
    Contradictions: Benign adenomas show variable VEGF expression, suggesting additional factors (e.g., midkine) drive malignancy .

Basic Question: What animal models best replicate human pancreatic ductal adenocarcinoma (PDAC) using BHP?

Answer: Syrian hamsters are preferred due to:

  • Duct-Specific Carcinogenicity : BHP induces ductal lesions mimicking human PDAC, unlike rat acinar models .
  • Genetic Fidelity : Consistent Ki-ras codon 12 mutations (GAT→GAA; Asp→Glu) align with human tumor profiles .
    Methodology : Combine BHP dosing with high-fat diets to accelerate ductal transformation .

Advanced Question: How do antioxidant interventions modulate BHP-induced carcinogenesis?

Answer: Antioxidants (e.g., ascorbic acid) reduce BHP carcinogenicity by scavenging reactive oxygen species (ROS) and inhibiting DNA adduct formation. Key findings:

  • Dose-Dependent Inhibition : 0.1% dietary ascorbic acid decreases lung tumor incidence by 40% in rats .
  • Mechanistic Studies : Use comet assays to quantify oxidative DNA damage and LC-MS/MS to measure adduct levels .

Basic Question: What role do epigenetic modifications play in BHP-induced tumorigenesis?

Answer: BHP suppresses tumor suppressor genes (e.g., Foxp1, Rassf1a) via promoter hypermethylation. Methods:

  • Methylation-Specific PCR : Detect CpG island methylation in lung adenocarcinomas .
  • Histone Analysis : Chromatin immunoprecipitation (ChIP) for H3K27me3 marks in premalignant lesions .

Advanced Question: How can in vivo nitrosamine formation from BHP precursors be quantified?

Answer: Co-administer bis(2-hydroxypropyl)amine with nitrite (NaNO2) and measure urinary N-Nitrosobis(2-hydroxypropyl)amine via GC-TEA (gas chromatography-thermal energy analysis). Key parameters:

  • pH Optimization : Gastric pH <3 enhances nitrosation .
  • Dose-Response : 1% dietary amine + 0.3% NaNO2 induces lung/esophageal tumors in 60% of rats .

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